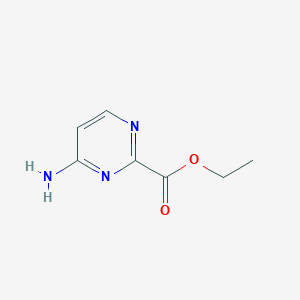

Ethyl 4-aminopyrimidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-aminopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDZCFILDSOJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516750 | |

| Record name | Ethyl 4-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71470-41-2 | |

| Record name | Ethyl 4-amino-2-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71470-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Ethyl 4-Aminopyrimidine-2-carboxylate

Abstract

This compound is a pivotal scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the principal synthetic pathways for this valuable heterocyclic compound. We will delve into the mechanistic underpinnings of the core cyclocondensation reaction, offer detailed, field-tested experimental protocols, and discuss critical aspects of reaction optimization and product characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the synthesis of this important molecular building block.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring system is a fundamental heterocyclic motif found in a vast number of natural products and synthetic compounds with significant biological activity.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its central role in the chemistry of life. In the realm of pharmaceuticals, the pyrimidine scaffold is a privileged structure, appearing in drugs with applications ranging from antiviral and anticancer agents to treatments for inflammatory diseases.[3][4] this compound, in particular, offers a versatile platform for further chemical elaboration, making it a highly sought-after intermediate in drug discovery programs.[3]

Core Synthetic Strategy: Cyclocondensation of Guanidine with a β-Ketoester Equivalent

The most prevalent and efficient method for the synthesis of this compound relies on the cyclocondensation reaction between a guanidine source and a suitable three-carbon electrophilic component, typically a derivative of ethyl cyanoacetate.[2][5] This approach builds the pyrimidine ring in a convergent manner, establishing the key structural features of the target molecule in a single, often high-yielding, step.

Mechanistic Insights

The reaction proceeds through a series of nucleophilic additions and subsequent cyclization and dehydration steps. Guanidine, a strong base and an excellent bis-nucleophile, is the key N-C-N building block. The reaction is typically initiated by the deprotonation of the active methylene group of the β-ketoester equivalent by a base, generating a reactive enolate. This enolate then undergoes a Michael-type addition to an activated alkene, or a direct condensation with a carbonyl group, depending on the specific precursor used. The resulting intermediate then undergoes intramolecular cyclization, driven by the nucleophilic attack of a guanidine nitrogen onto an electrophilic carbon, followed by the elimination of a leaving group (e.g., water or an alcohol) to afford the aromatic pyrimidine ring.

Primary Synthesis Pathway: Guanidine Hydrochloride and Ethyl 2-cyano-3-ethoxyacrylate

This is a widely employed and reliable method for the synthesis of this compound.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Guanidine Hydrochloride (CAS: 50-01-1)

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Sodium Metal

-

Absolute Ethanol

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and should be performed with caution. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride and stir until it dissolves completely.

-

Addition of the Electrophile: Add ethyl 2-cyano-3-ethoxyacrylate dropwise to the reaction mixture at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Rationale for Experimental Choices

-

Sodium Ethoxide: A strong base is required to deprotonate the guanidine hydrochloride and to facilitate the initial condensation steps. Sodium ethoxide, prepared in situ from sodium and ethanol, is a common and effective choice.

-

Absolute Ethanol: The use of an anhydrous solvent is crucial to prevent side reactions and to ensure the complete reaction of the sodium metal.

-

Nitrogen Atmosphere: A dry, inert atmosphere prevents the reaction of sodium with atmospheric moisture and oxygen.

Alternative Synthesis Pathway: Using 2-Chloroacrylonitrile

An alternative approach involves the reaction of 1-ethoxycarbonylformamidine hydrobromide with 2-chloroacrylonitrile in the presence of a base.[6]

Reaction Scheme

Sources

An In-depth Technical Guide to Ethyl 4-aminopyrimidine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-aminopyrimidine-2-carboxylate (CAS No. 71470-41-2), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document details the compound's core identification parameters, including its physicochemical properties and a detailed synthesis protocol. Furthermore, it outlines methodologies for analytical quality control, discusses its applications in medicinal chemistry, and provides essential safety and handling protocols. This guide is structured to deliver expert insights and actionable protocols, ensuring scientific integrity and practical utility for laboratory applications.

Core Identification and Physicochemical Properties

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science due to their wide range of biological activities.[1][2] The unique arrangement of an amino group and an ethyl carboxylate on the pyrimidine ring provides multiple reactive sites for further chemical modification, making it a versatile intermediate in organic synthesis.[3][4]

Chemical Identity

The definitive identification of this compound is established by its unique CAS Registry Number.

| Identifier | Value | Source(s) |

| Compound Name | This compound | [5] |

| CAS Number | 71470-41-2 | [5] |

| Molecular Formula | C₇H₉N₃O₂ | |

| Molecular Weight | 167.17 g/mol | |

| Canonical SMILES | O=C(OCC)C1=NC=CC(=N1)N | [5] |

| InChIKey | YHDZCFILDSOJRF-UHFFFAOYSA-N | [5] |

Physicochemical Data

While comprehensive, experimentally verified data for this specific compound is not widely published, the following table includes predicted values and general characteristics. Researchers should verify these properties on their own samples.

| Property | Value (Predicted/Inferred) | Source(s) |

| Appearance | Solid (e.g., Off-white to yellow powder) | Inferred |

| Boiling Point | 350.5 ± 34.0 °C (Predicted) | Inferred |

| Density | 1.261 ± 0.06 g/cm³ (Predicted) | Inferred |

| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | Inferred |

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment are critical for the use of any chemical intermediate in research and development. This section outlines the expected spectroscopic signatures and a general protocol for chromatographic analysis.

Predicted Spectroscopic Data

Note: Experimental spectra for CAS 71470-41-2 are not publicly available in the searched literature. The following data is based on established principles of NMR and IR spectroscopy for the functional groups present in the molecule.

¹H NMR (Proton NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons and the aromatic protons on the pyrimidine ring, as well as the amino group protons.

-

Ethyl Group (CH₂CH₃): A quartet around 4.4 ppm (for the -O-CH₂- protons) and a triplet around 1.4 ppm (for the -CH₃ protons).

-

Pyrimidine Ring Protons: Two doublets in the aromatic region (typically 6.5-8.5 ppm), corresponding to the two hydrogens on the pyrimidine ring.

-

Amino Group (NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR (Carbon NMR) Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 160-170 ppm.

-

Pyrimidine Ring Carbons: Multiple signals in the aromatic region (approx. 110-160 ppm).

-

Ethyl Group Carbons: A signal for the -O-C H₂- carbon around 60-65 ppm and a signal for the -C H₃ carbon around 14-15 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups.

-

N-H Stretching: Two bands are expected for the primary amine (NH₂) in the 3300-3500 cm⁻¹ region.

-

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group, typically appearing between 1700-1725 cm⁻¹.

-

C=N and C=C Stretching: Absorptions for the pyrimidine ring will be present in the 1500-1650 cm⁻¹ region.

-

C-O Stretching: A band corresponding to the ester C-O bond will be observed in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 167.17.

Quality Control: Analytical Protocol

Purity assessment is crucial for ensuring the reliability of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing pyrimidine derivatives.[6] While a specific validated method for this compound is not published, the following protocol provides a robust starting point for method development.

Workflow: HPLC-UV Purity Analysis

Caption: General workflow for purity analysis of this compound by HPLC-UV.

Method Parameters (Starting Point):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH 4.8). The organic-to-aqueous ratio should be optimized, starting with a 50:50 mixture.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Synthesis Protocol

A reliable synthetic route is essential for obtaining high-quality material for research. The following protocol is based on a reported synthesis of this compound.[8]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents

-

2-chloroacrylonitrile (437 mg, 5.0 mmol)

-

1-ethoxycarbonylformamidine hydrobromide (985 mg, 5.0 mmol)

-

Triethylamine (1.01 g, 10.0 mmol)

-

Ethanol (5 mL)

Step-by-Step Procedure

-

Reaction Setup: In a suitable reaction flask, dissolve 2-chloroacrylonitrile (437 mg) and 1-ethoxycarbonylformamidine hydrobromide (985 mg) in ethanol (5 mL).

-

Addition of Base: Cool the solution to 0°C using an ice bath.

-

Reaction: Add triethylamine (1.01 g) dropwise to the cooled solution.

-

Incubation: Allow the reaction mixture to stir for 4 hours at ambient temperature.

-

Work-up: After the reaction is complete, evaporate the mixture to dryness under reduced pressure.

-

Purification: The resulting residue should be purified using an appropriate method, such as column chromatography, to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for a variety of therapeutic areas, including oncology and infectious diseases.[1] this compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity.

-

Anticancer Agents: The aminopyrimidine core is central to many kinase inhibitors, which are a major class of anticancer drugs. The amino group can be functionalized to interact with key residues in the ATP-binding pocket of kinases.[1]

-

Antimicrobial Agents: Derivatives of aminopyrimidines have shown promising activity against various pathogens. For instance, certain 4-aminoquinoline-aminopyrimidine hybrids have demonstrated potent anti-plasmodial activity in the nanomolar range against resistant strains of Plasmodium falciparum.[2]

-

Neurodegenerative Disorders: The related compound, 4-aminopyridine, is used in the treatment of diseases like multiple sclerosis. Research into peptide derivatives of 4-aminopyridine aims to develop new therapeutics with reduced toxicity for neurodegenerative disorders.[9]

While specific biological data for this compound is limited in public literature, its structural motifs suggest high potential for derivatization into libraries of compounds for screening against various biological targets.

Safety, Handling, and Storage

Hazard Identification (Inferred)

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.

-

Acute Toxicity: May be harmful if swallowed.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

Storage

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Recommendations: For long-term stability, store at 2-8°C under an inert atmosphere and protected from light.

Logical Flow: From Compound to Application

Caption: The logical progression from identifying and synthesizing the core molecule to its application in drug discovery.

References

-

PrepChem. Synthesis of this compound. Available from: [Link]

-

Molbase. ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate | 62328-06-7. Available from: [Link]

-

ResearchGate. Synthesis route from ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. Available from: [Link]

-

ScienceRise: Pharmaceutical Science. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. (2023-10-31). Available from: [Link]

-

Chemsrc. 4-Aminopyrimidine-2-thiol | CAS#:333-49-3. (2025-08-25). Available from: [Link]

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

-

PMC - NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]

-

CAS Common Chemistry. Ethyl 4-amino-2-pyrimidinecarboxylate. Available from: [Link]

-

MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022-05-21). Available from: [Link]

-

PubMed. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Available from: [Link]

-

PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Available from: [Link]

-

NIST WebBook. 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]-. Available from: [Link]

-

ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025-08-06). Available from: [Link]

-

PubMed. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. (2012). Available from: [Link]

-

PubChem. Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate. Available from: [Link]

-

ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2025-08-09). Available from: [Link]

-

ResearchGate. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2025-10-14). Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Available from: [Link]

-

NIST WebBook. Eugenol. Available from: [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available from: [Link]

-

IR Spectroscopy Electromagnetic radiation has dual wave/particle properties. A photon is the particle of electromagnetic radiati. Available from: [Link]

-

Society for Applied Spectroscopy. Spectra–Structure Correlations: Polymer Spectra. Available from: [Link]

-

Pharmaffiliates. 4-Aminopyrimidine-5-carboxylic Acid Ethyl Ester, CAS No : 65195-35-9. Available from: [Link]

-

Human Metabolome Database. Predicted GC-MS Spectrum - Cinalukast GC-MS (1 TMS) - 70eV, Positive (HMDB0014725). Available from: [Link]

-

Human Metabolome Database. Predicted GC-MS Spectrum - Carveol GC-MS (1 TMS) - 70eV, Positive (HMDB0036083). Available from: [Link]

Sources

- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. researchgate.net [researchgate.net]

- 7. helixchrom.com [helixchrom.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic data of Ethyl 4-aminopyrimidine-2-carboxylate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-aminopyrimidine-2-carboxylate

This guide provides a detailed technical framework for the spectroscopic analysis of this compound (CAS No: 71470-41-2), a key heterocyclic building block in medicinal and chemical research. The following sections synthesize predictive data based on established principles and spectral data from analogous structures, offering researchers a robust methodology for structure verification and quality control.

Introduction: The Analytical Imperative

This compound is a substituted pyrimidine, a class of compounds of significant interest in drug discovery. Its structure, featuring an amino group, a pyrimidine core, and an ethyl ester, presents a unique combination of functional groups that require comprehensive characterization. Accurate spectroscopic analysis is paramount to confirm its identity, purity, and stability. This guide details the expected outcomes and standard protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a self-validating system for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ is anticipated to show distinct signals corresponding to the aromatic pyrimidine protons, the amino group protons, and the ethyl ester protons. The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps in resolving the N-H protons of the amino group, which might otherwise exchange too rapidly or be broadened in other solvents.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification & Rationale |

| Pyrimidine-H (Position 6) | ~8.3 - 8.5 | Doublet (d) | 1H | Aromatic protons on electron-deficient pyrimidine rings are significantly deshielded. This proton is coupled to the proton at position 5. |

| Pyrimidine-H (Position 5) | ~6.6 - 6.8 | Doublet (d) | 1H | This proton is coupled to the proton at position 6. Its upfield shift relative to H-6 is due to the electron-donating effect of the adjacent amino group. |

| Amino (-NH₂) | ~7.0 - 7.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is variable and depends on concentration and solvent. A broad signal is expected due to quadrupole broadening and potential hydrogen exchange. |

| Ester Methylene (-OCH₂CH₃) | ~4.3 - 4.4 | Quartet (q) | 2H | These protons are deshielded by the adjacent oxygen atom and are split into a quartet by the three neighboring methyl protons. |

| Ester Methyl (-OCH₂CH₃) | ~1.3 - 1.4 | Triplet (t) | 3H | These protons are split into a triplet by the two neighboring methylene protons. |

Predicted ¹³C NMR Spectrum: Carbon Environment Fingerprinting

The ¹³C NMR spectrum provides a complementary and often more resolved view of the carbon framework.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification & Rationale |

| Ester Carbonyl (C=O) | ~164 - 166 | The carbonyl carbon of an ester is characteristically found in this highly deshielded region. |

| Pyrimidine C4 (-C-NH₂) | ~162 - 164 | The carbon atom bearing the amino group is significantly deshielded and its chemical shift is influenced by the nitrogen atom. |

| Pyrimidine C2 (-C-COOEt) | ~158 - 160 | The carbon attached to the carboxylate group is also highly deshielded within the aromatic ring. |

| Pyrimidine C6 | ~150 - 152 | Aromatic carbons in nitrogen heterocycles appear at high chemical shifts. |

| Pyrimidine C5 | ~105 - 108 | The carbon at position 5 is expected to be the most shielded of the ring carbons due to the influence of the adjacent amino group. |

| Ester Methylene (-OCH₂) | ~61 - 63 | The methylene carbon is deshielded by the attached oxygen atom. |

| Ester Methyl (-CH₃) | ~14 - 15 | The terminal methyl carbon of the ethyl group is found in the typical aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse experiment with a 30° or 45° pulse angle to ensure adequate signal without saturation.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use an acquisition time of at least 3 seconds and a relaxation delay of 2-5 seconds.

-

Co-add a minimum of 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a standard proton-decoupled experiment (e.g., zgpg30).

-

Set the spectral width to cover 0 to 200 ppm.

-

Use a longer relaxation delay (5-10 seconds) if quantitative analysis is desired, due to the typically long relaxation times of quaternary carbons.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ signal at δ 39.52 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be rich in information, confirming the presence of its key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Justification & Rationale |

| N-H Stretch (Amino group) | 3450 - 3250 | Medium, Doublet | Primary amines typically show two distinct bands in this region corresponding to asymmetric and symmetric N-H stretching vibrations.[1][2] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Stretching vibrations of C-H bonds on the pyrimidine ring. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | Stretching vibrations of C-H bonds in the ethyl group. |

| C=O Stretch (Ester) | 1730 - 1715 | Strong | The ester carbonyl group gives a characteristic strong, sharp absorption band in this region. |

| N-H Bend (Amino group) | 1650 - 1580 | Medium-Strong | The scissoring vibration of the primary amine is a reliable indicator of this functional group.[2] |

| C=N & C=C Stretch (Ring) | 1600 - 1450 | Medium-Strong | Multiple bands are expected from the stretching vibrations of the pyrimidine ring framework. |

| C-O Stretch (Ester) | 1300 - 1200 | Strong | The C-O single bond stretch of the ester group is typically a strong and prominent band. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.[3]

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[3]

-

Background Scan : Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure : Use the instrument's pressure arm to apply firm, consistent contact between the solid sample and the crystal surface. This ensures a high-quality spectrum.

-

Sample Scan : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance IR spectrum.

-

Cleaning : After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a soft tissue moistened with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, which will likely be observed as the protonated species [M+H]⁺.

Predicted Mass Spectrum and Fragmentation Pathways

-

Molecular Ion Peak : The monoisotopic mass of this compound (C₇H₉N₃O₂) is 167.07 g/mol . In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 168.08 .

-

Key Fragmentation Pathways : Collision-induced dissociation (CID) of the m/z 168 ion would likely proceed through several logical pathways based on the stability of the resulting fragments. The ester group and the pyrimidine ring are the most probable sites of fragmentation.

-

Loss of Ethylene (C₂H₄) : A common fragmentation for ethyl esters is the McLafferty rearrangement, or in this case, a simple neutral loss of ethylene (28 Da) to yield a fragment at m/z 140 .

-

Loss of Ethanol (C₂H₅OH) : Neutral loss of ethanol (46 Da) from the protonated molecule can occur, leading to a fragment ion at m/z 122 .

-

Loss of the Ethoxy Radical (•OC₂H₅) : Loss of the ethoxy radical (45 Da) would result in an acylium ion at m/z 122 .

-

Decarbonylation : Subsequent loss of carbon monoxide (CO, 28 Da) from fragments like m/z 122 could lead to a fragment at m/z 94 . Fragmentation of the pyrimidine ring itself often involves the loss of HCN (27 Da).

-

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the compound (~10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion.

-

Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization source.

-

Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan (Full Scan) :

-

Set the ion source to positive ion mode.

-

Acquire a full scan mass spectrum over a range of m/z 50-500 to detect the [M+H]⁺ ion.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the m/z 168 ion.

-

-

Tandem MS (MS/MS) Scan :

-

Perform a product ion scan by mass-selecting the [M+H]⁺ precursor ion (m/z 168).

-

Apply collision energy (typically 10-40 eV) to induce fragmentation.

-

Acquire the spectrum of the resulting fragment ions to confirm the predicted fragmentation pathways.

-

-

Data Analysis : Analyze the full scan spectrum to confirm the accurate mass of the parent ion. Interpret the MS/MS spectrum to identify characteristic fragment ions, providing high confidence in the structural assignment.

Visualization of Structure and Processes

Visual aids are indispensable for conceptualizing molecular structure and analytical workflows.

Figure 1: Molecular structure of this compound.

Figure 2: Predicted major ESI-MS/MS fragmentation pathways.

Conclusion

The integrated application of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The predictive data and protocols outlined in this guide establish a clear analytical strategy. By correlating the results from these orthogonal techniques, researchers can achieve unambiguous confirmation of the molecular structure, ensuring the quality and integrity of this important chemical intermediate for its application in drug development and scientific research.

References

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

University of Leeds. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

-

Guchhait, N., et al. (n.d.). Functional group induced excited state intramolecular proton transfer process in 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester: a combined spectroscopic and density functional theory study. RSC Publishing. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Available at: [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

JEOL. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR handout. Retrieved from [Link]

Sources

A Technical Guide to the Fundamental Reactions of Ethyl 4-aminopyrimidine-2-carboxylate for Drug Discovery

This guide offers an in-depth exploration of the essential chemical transformations of Ethyl 4-aminopyrimidine-2-carboxylate, a pivotal building block in contemporary medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the reactivity of this versatile scaffold, providing not only the reaction pathways but also the underlying mechanistic principles and practical laboratory protocols. Our focus is on delivering actionable insights that empower the synthesis of novel molecular entities for therapeutic applications.

Introduction: The Strategic Importance of the Aminopyrimidine Scaffold

This compound is a highly functionalized heterocyclic compound. Its strategic value in drug discovery stems from the unique electronic properties of the pyrimidine core and the orthogonal reactivity of its substituents: the nucleophilic amino group at the C4 position and the electrophilic ester at the C2 position. This arrangement makes it an ideal precursor for constructing complex molecules, particularly kinase inhibitors, by allowing for sequential and site-selective modifications. The electron-deficient nature of the pyrimidine ring, further influenced by the electron-withdrawing carboxylate group, governs its reactivity towards nucleophiles and its participation in various coupling reactions.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound is primarily centered around the selective reactions of its amino and ester functionalities, as well as modifications involving the pyrimidine ring itself.

The amino group at the C4 position is a key handle for molecular elaboration. Its nucleophilicity allows for a wide range of transformations, most notably acylation and urea formation, which are fundamental in building molecules that can interact with biological targets.

A. Acylation and Sulfonylation:

The amino group readily reacts with acylating agents (acid chlorides, anhydrides) or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically straightforward and high-yielding. For instance, the reaction with substituted benzoyl chlorides is a common strategy to introduce diverse aryl moieties.

Experimental Protocol: Synthesis of Ethyl 4-(benzamido)pyrimidine-2-carboxylate

-

Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq) or pyridine (2.0 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of benzoyl chloride (1.1 eq) in the same solvent dropwise over 15 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

B. Urea and Thiourea Formation:

Reaction with isocyanates or isothiocyanates provides a direct route to substituted ureas and thioureas, respectively. These moieties are prevalent in kinase inhibitors, often acting as hinge-binding elements.

Logical Workflow for C4-Amino Group Functionalization

The following diagram illustrates the primary reaction pathways originating from the C4-amino group, leading to key structural motifs in medicinal chemistry.

Caption: Functionalization pathways of the C4-amino group.

The ethyl ester at the C2 position serves as a versatile handle for introducing further diversity, often after the C4-amino group has been functionalized.

A. Amidation:

Direct amidation of the ester with amines is a powerful method for installing a diverse range of substituents. This reaction can be achieved through direct heating with an amine, often in the presence of a Lewis acid catalyst, or by first hydrolyzing the ester to the corresponding carboxylic acid, followed by standard amide coupling (e.g., using HATU or EDC). The direct amidation of a similar compound, ethyl 2-(methylthio)pyrimidine-4-carboxylate, with 3-ethynylaniline has been reported, showcasing the feasibility of this transformation.

B. Hydrolysis and Saponification:

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This carboxylic acid is a key intermediate for subsequent amide bond formation or other transformations.

Experimental Protocol: Saponification to 4-Aminopyrimidine-2-carboxylic acid

-

Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Reaction: Add an aqueous solution of sodium hydroxide (1.5 eq) and heat the mixture to reflux for 1-2 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: After cooling to room temperature, acidify the reaction mixture to pH ~3-4 with hydrochloric acid.

-

Isolation: The product, 4-aminopyrimidine-2-carboxylic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

While the C4-amino and C2-ester groups are the primary sites of reaction, the pyrimidine ring itself can participate in certain transformations.

A. Halogenation:

Electrophilic halogenation of the pyrimidine ring is generally difficult due to its electron-deficient nature. However, under forcing conditions, or if the ring is activated, halogenation may occur. More commonly, halogenated pyrimidines are used as starting materials.

B. Nucleophilic Aromatic Substitution (SNAr):

If a leaving group (e.g., a halogen) is present on the pyrimidine ring, it can be displaced by nucleophiles. While this compound itself does not have a suitable leaving group, related 4-chloro or 2-chloro pyrimidines are common substrates for SNAr reactions, often with amines or alcohols. The amino group at C4 can be converted to a better leaving group via diazotization, although this can be a low-yielding process.

Application in the Synthesis of Kinase Inhibitors

The true power of this compound is realized in its application as a scaffold for kinase inhibitors. The 4-aminopyrimidine core is a well-established "hinge-binding" motif that mimics the adenine part of ATP, allowing it to anchor in the ATP-binding site of many kinases.

A common synthetic strategy involves:

-

Acylation/Urea formation at C4: An appropriate group is installed at the C4-amino position to interact with the hinge region of the kinase.

-

Amidation at C2: The C2-ester is converted into an amide with a carefully chosen amine that projects a substituent into a hydrophobic pocket of the kinase active site, thereby conferring potency and selectivity.

This sequential functionalization allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrimidine core.

Synthetic Strategy for Kinase Inhibitor Scaffolds

The diagram below outlines the logical flow for constructing kinase inhibitors from the title compound.

Caption: A two-step synthetic approach to kinase inhibitors.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the fundamental transformations of this compound, based on literature precedents and general laboratory experience.

| Reaction Type | Reagents | Solvent | Typical Yield (%) | Key Product Characteristics |

| C4-Acylation | Benzoyl chloride, Triethylamine | DCM | 85-95 | White solid, soluble in organic solvents. |

| C4-Urea Formation | Phenyl isocyanate | THF | 80-90 | Often requires heating; product may precipitate. |

| C2-Ester Saponification | NaOH (aq.) | EtOH/H₂O | >90 | Product is a zwitterionic solid, sparingly soluble. |

| C2-Amidation (via Acid) | R-NH₂, HATU, DIPEA | DMF | 60-80 | Requires anhydrous conditions; purification by HPLC/Chromo. |

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for the efficient construction of complex, biologically active molecules. Its well-defined and predictable reactivity at the C4-amino and C2-ester positions allows for a modular approach to library synthesis and lead optimization in drug discovery. A thorough understanding of its fundamental reactions, as outlined in this guide, is essential for any medicinal chemist aiming to leverage the power of the aminopyrimidine scaffold in the pursuit of novel therapeutics.

References

-

Synthesis of pyrimidine derivatives as potential EGFR inhibitors | Arkivoc | [Link]

An In-depth Technical Guide to the Solubility of Ethyl 4-aminopyrimidine-2-carboxylate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of Ethyl 4-aminopyrimidine-2-carboxylate, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering field-proven insights and detailed experimental protocols.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a foundational scaffold for the synthesis of novel therapeutic agents. The solubility of this intermediate in various organic solvents is a critical parameter that influences reaction kinetics, yield, and purity during synthesis, as well as bioavailability and formulation strategies in later stages of drug development. A thorough understanding of its solubility profile is therefore paramount for efficient and effective pharmaceutical research.

Poor solubility can lead to challenges in handling, purification, and formulation, potentially hindering the progression of promising drug candidates. This guide aims to provide a detailed exploration of the factors governing the solubility of this compound and to equip researchers with the necessary tools to accurately determine and predict its solubility in a range of organic solvents.

Solubility Profile of this compound

Qualitative Solubility of a Positional Isomer (ethyl 4-aminopyrimidine-5-carboxylate):

| Solvent | Solubility Profile |

| Methanol/Water | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

This information is based on commercially available data for a positional isomer and should be considered as a qualitative guideline.[1][2]

A predicted aqueous solubility for ethyl 4-aminopyrimidine-5-carboxylate is approximately 7.7 g/L, categorizing it as "slightly soluble".[3] Given the structural similarities, it is reasonable to anticipate that this compound will also exhibit good solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in polar protic solvents like methanol and ethanol. Its solubility in non-polar solvents is expected to be limited.

Generally, the solubility of pyrimidine derivatives is influenced by temperature, with solubility increasing as the temperature rises.[4][5][6] The specific functional groups on the pyrimidine ring also play a crucial role in determining solubility through their interactions with the solvent molecules.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following is a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound using the widely accepted shake-flask method.

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound in a known volume of solvent at a constant temperature. After reaching equilibrium, the saturated solution is filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, DMSO, THF)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Experimental Protocol

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed to prevent the formation of bubbles during the experiment.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent. Analyze both the standard solutions and the filtered sample solutions by a validated HPLC method.

-

Data Analysis: Construct a calibration curve from the analytical data of the standard solutions. Use the calibration curve to determine the concentration of this compound in the filtered sample solutions. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualization of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a multifactorial property governed by the interplay between the solute and solvent characteristics.

Solvent Properties

-

Polarity: The "like dissolves like" principle is a fundamental concept. Polar solvents will generally be more effective at dissolving polar molecules like this compound due to favorable dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding Capacity: The amino group and the carboxylate functionality in the molecule can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are likely to be good solvents.

-

Dielectric Constant: Solvents with a high dielectric constant can better solvate the ions or polar molecules, leading to higher solubility.

Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

Visualization of Influencing Factors

Caption: Key Factors Influencing Solubility.

Theoretical Prediction of Solubility: Thermodynamic Models

In the early stages of drug development, where the amount of available compound may be limited, predictive models can provide valuable estimates of solubility.[7] Several thermodynamic models are employed for this purpose:

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules.

-

NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient): This model is a semi-predictive approach that has shown good performance for pharmaceutical compounds.[7][8]

-

PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory): This is an equation-of-state model that can predict the solubility of pharmaceuticals in various solvents and at different temperatures.[9]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based method has demonstrated success in predicting solvation properties related to solubility.[7]

These models can be powerful tools for solvent screening and for gaining a deeper understanding of the thermodynamics of dissolution. However, it is crucial to validate the predictions with experimental data whenever possible.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in pharmaceutical research and development. While specific quantitative data is not widely published, this guide provides a robust framework for both understanding the factors that govern its solubility and for experimentally determining this vital property. By combining theoretical predictions with rigorous experimental validation, researchers can effectively navigate the challenges associated with solubility and accelerate the development of new and life-saving medicines.

References

-

Sheikholeslamzadeh, E., & Rohani, S. (2021). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research, 60(28), 10285–10296. [Link]

-

Spyriouni, T., Krokidis, X., & Economou, I. G. (2011). Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT. Fluid Phase Equilibria, 302(1-2), 331-337. [Link]

-

Gerbaud, V., Teychené, S., & Joulia, X. (2018). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 469, 105-125. [Link]

-

Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

-

ResearchGate. (n.d.). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

-

Baluja, S. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 21-26. [Link]

-

Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Applied Chemistry, 2014, 450294. [Link]

Sources

- 1. 65195-35-9 CAS MSDS (ethyl 4-aminopyrimidine-5-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. ethyl 4-aminopyrimidine-5-carboxylate CAS#: 65195-35-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scienomics.com [scienomics.com]

The Emergence of a Versatile Scaffold: A Technical Guide to Ethyl 4-aminopyrimidine-2-carboxylate

Abstract

Ethyl 4-aminopyrimidine-2-carboxylate, a seemingly unassuming heterocyclic compound, represents a cornerstone in the edifice of modern medicinal chemistry. Its strategic placement of functional groups—an amino group, a pyrimidine core, and an ethyl carboxylate moiety—renders it a highly versatile building block for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide navigates the historical context of its discovery, delves into its synthesis and chemical properties, and explores its significant applications in the realm of drug development. For researchers, scientists, and professionals in drug discovery, a comprehensive understanding of this key intermediate is paramount for the rational design of novel therapeutics.

A Historical Perspective: The Dawn of Pyrimidine Chemistry

The precise moment of the first synthesis of this compound is not prominently documented in the annals of chemical literature, a common fate for many foundational building blocks that emerged from broader explorations of new chemical space. However, its genesis can be traced to the rich history of pyrimidine chemistry, which began to flourish in the late 19th and early 20th centuries.

The systematic study of pyrimidines was initiated by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[1] The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900.[1] These early investigations laid the groundwork for the exploration of substituted pyrimidines. The development of general synthetic methods for pyrimidines, such as the Biginelli reaction, provided access to a wide range of derivatives, including those bearing amino and carboxylate functionalities.[1]

The synthesis of 2-aminopyrimidines, specifically, became a focus due to their structural resemblance to the nucleobases cytosine, thymine, and uracil. It is highly probable that this compound was first synthesized during this era of foundational research into pyrimidine derivatives, likely as one of many compounds in a study exploring the reactivity of amidines with β-dicarbonyl compounds or their equivalents. While a singular "discovery" paper may be lost to time, the compound's utility has ensured its continued relevance and study.

Synthesis and Chemical Properties: A Practical Approach

The contemporary synthesis of this compound is efficient and scalable, reflecting decades of refinement in heterocyclic chemistry. A common and reliable method involves the condensation of a suitable three-carbon electrophile with guanidine.

A Validated Synthetic Protocol

A robust and frequently employed synthesis of this compound proceeds via the cyclocondensation of diethyl 2-formyl-3-oxosuccinate (or a reactive equivalent) with guanidine. The causality behind this experimental choice lies in the inherent reactivity of the starting materials. Guanidine provides the N-C-N backbone of the pyrimidine ring, while the dicarbonyl compound offers the C-C-C fragment.

Experimental Protocol:

-

Preparation of the Guanidine Solution: To a solution of sodium ethoxide (prepared by dissolving a stoichiometric equivalent of sodium metal in absolute ethanol), add one equivalent of guanidine hydrochloride. Stir the mixture at room temperature for 30 minutes to generate free guanidine in situ.

-

Reaction with the Dicarbonyl Synthon: To the ethanolic solution of guanidine, add one equivalent of diethyl 2-formyl-3-oxosuccinate slowly at room temperature.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

This protocol is self-validating as the purity of the final product can be readily assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 174-177 °C |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO. |

Note: Experimental values can vary slightly based on purity.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the ethyl group (a triplet and a quartet), the amino protons (a broad singlet), and the pyrimidine ring protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the ethyl group carbons.

-

Mass Spectrometry: The mass spectrum will display a molecular ion peak corresponding to the molecular weight of the compound.

The Role in Drug Discovery and Development: A Versatile Scaffold

The true significance of this compound lies in its role as a versatile scaffold in the design and synthesis of a multitude of therapeutic agents. The pyrimidine core is a common feature in many approved drugs, and this particular derivative offers three points of diversification for medicinal chemists to explore.[2]

Kinase Inhibitors

A primary application of this compound is in the development of kinase inhibitors. The 4-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The 2-carboxylate and the 5-position of the pyrimidine ring can be elaborated to occupy adjacent hydrophobic pockets, enhancing potency and selectivity. Numerous patents and research articles describe the use of this scaffold in the synthesis of inhibitors for a variety of kinases implicated in cancer and inflammatory diseases.

Other Therapeutic Areas

Beyond kinase inhibition, derivatives of this compound have been investigated for a range of other biological activities, including:

-

Antiviral agents: The pyrimidine core is a well-established pharmacophore in antiviral drug design.

-

Central Nervous System (CNS) agents: Modifications of this scaffold have led to compounds with potential applications in treating neurological disorders.

-

Antimicrobial agents: The structural similarity to nucleobases makes pyrimidine derivatives attractive candidates for antimicrobial drug discovery.

The following diagram illustrates the central role of this compound as a starting material for the synthesis of more complex, biologically active molecules.

Caption: Synthetic utility of this compound.

Conclusion: An Enduring Legacy in Medicinal Chemistry

While the exact origins of this compound may not be marked by a singular, celebrated discovery, its enduring presence in the synthetic chemist's toolbox is a testament to its fundamental importance. From its likely emergence in the foundational era of pyrimidine chemistry to its current role as a key building block for sophisticated drug candidates, this compound exemplifies the power of a well-designed molecular scaffold. For researchers in drug discovery, a deep appreciation of its history, synthesis, and reactivity is not merely an academic exercise, but a practical necessity for the continued development of innovative medicines that address unmet medical needs.

References

-

Wikipedia. Pyrimidine. [Link]

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- Movassaghi, M., & Hill, M. D. (2006). Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society, 128(44), 14254-14255.

- Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed), 4590-4596.

- Xu, X., Lu, P., Wang, J., et al. (2019). Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. Chemical Biology & Drug Design, 93(5), 926-933.

- Gulevich, W. (1900). Ueber das Carnosin, eine neue organische Base des Fleischextractes. Berichte der deutschen chemischen Gesellschaft, 33(2), 1902-1903.

-

UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

-

ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. [Link]

-

ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. [Link]

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

-

PubMed Central. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]

-

GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

ElectronicsAndBooks. SOME ASPECTS OF PYRIMIDINE AND PURINE CHEMISTRY. [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. [Link]

-

Arkivoc. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

-

PubMed. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. [Link]

-

Wikipedia. Benzene. [Link]

-

Wikipedia. Theophylline. [Link]

Sources

An In-depth Technical Guide to Tautomerism in Aminopyrimidine Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical yet often underestimated factor in drug discovery and development. For aminopyrimidine carboxylate derivatives, a scaffold prevalent in numerous therapeutic agents, particularly kinase inhibitors, understanding and controlling tautomeric preference is paramount. The specific tautomeric form of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, polarity, and pKa, thereby directly influencing its physicochemical properties, pharmacokinetic profile (ADME), and target binding affinity. This guide provides a comprehensive exploration of the core principles of tautomerism in this important class of molecules. It synthesizes the fundamental chemistry, explores the profound implications for drug design, and details robust experimental and computational methodologies for the definitive characterization of tautomeric equilibria.

The Fundamental Chemistry of Tautomerism in Aminopyrimidine Carboxylates

The Aminopyrimidine Scaffold: A Tautomeric Chameleon

The aminopyrimidine ring is a versatile heterocyclic system. The presence of endocyclic nitrogen atoms and an exocyclic amino group creates a fertile ground for prototropic tautomerism, where a proton shifts its position, accompanied by a rearrangement of double bonds. For derivatives bearing a carboxylate group (or its ester/amide counterpart), the electronic interplay between these functional groups adds another layer of complexity, modulating the stability of the possible tautomers.

Canonical Tautomeric Forms: The Amino-Imino Equilibrium

The most significant tautomeric relationship in aminopyrimidine derivatives is the amino-imino equilibrium. Using a generic ethyl 2-aminopyrimidine-5-carboxylate as a model, the two primary tautomers are:

-

The Amino Form: The proton resides on the exocyclic nitrogen, resulting in an aromatic pyrimidine ring. This form is generally the most stable in the gas phase and in non-polar solvents.

-

The Imino Form: The proton migrates to one of the ring nitrogens (N1 in this case), creating an exocyclic imine and breaking the aromaticity of the pyrimidine ring. While often less stable, the imino form can be significantly populated or even favored in polar solvents or specific microenvironments, such as an enzyme's active site.

The position of the amino group (e.g., at C2, C4, or C6) and the substitution pattern on the ring and the carboxylate function will influence which ring nitrogen acts as the proton acceptor in the imino form.

Caption: Prototropic tautomerism in a model aminopyrimidine carboxylate.

The Influence of Substituents and Environment

The position of the tautomeric equilibrium is not fixed; it is a dynamic process highly sensitive to several factors:

-

Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrimidine ring, such as the carboxylate group itself, can stabilize the amino form by decreasing the basicity of the ring nitrogens. Conversely, electron-donating groups (EDGs) can favor the imino form.

-

Solvent Polarity: Polar protic solvents, like water, can stabilize the more polar imino tautomer through hydrogen bonding, shifting the equilibrium away from the amino form which is often favored in the gas phase or non-polar solvents.

-

pH and pKa: The ionization state of the molecule is intrinsically linked to its tautomeric state. The observed macroscopic pKa is a composite of the microscopic pKa values of each individual tautomer. Deprotonation or protonation can dramatically shift the equilibrium to favor the tautomer that best accommodates the charge. For instance, protonation of an aminopyrimidine often occurs at a ring nitrogen, leading to a cationic species that resembles the imino tautomer.

Implications for Drug Discovery and Development

Ignoring tautomerism can lead to flawed structure-activity relationship (SAR) models, incorrect property predictions, and ultimately, the failure of drug candidates. A thorough understanding is crucial for rational drug design.

Impact on Physicochemical Properties

The different electronic and structural nature of tautomers leads to distinct physicochemical properties. This variance directly impacts a drug's ADME profile.

| Property | Amino Tautomer | Imino Tautomer | Rationale & Implication |

| LogP / LogD | Generally higher (less polar) | Generally lower (more polar) | Affects solubility and membrane permeability. The dominant tautomer at physiological pH will dictate the lipophilicity. |

| pKa | Different microscopic pKa | Different microscopic pKa | The observed pKa is a weighted average. Changes in the tautomeric ratio will alter the ionization state and thus solubility and target engagement. |

| Solubility | Typically lower in aqueous media | Typically higher in aqueous media | Crucial for formulation and bioavailability. The more polar imino form often exhibits better aqueous solubility. |

| H-Bonding | 1 H-bond donor (NH2), 1 acceptor (N) | 1 H-bond donor (NH), 2 acceptors (N, C=N) | Drastically alters potential interactions with protein targets. The imino form presents a different pharmacophore. |

The "Bioactive Tautomer": Target Recognition

Enzyme active sites are unique microenvironments that can selectively bind and stabilize a specific tautomer, even one that is a minor component in aqueous solution. This is particularly relevant for kinase inhibitors, where the aminopyrimidine scaffold frequently forms key hydrogen bonds with the hinge region of the ATP-binding pocket.

The amino tautomer typically presents a Donor-Acceptor hydrogen bond pattern, while the imino tautomer presents an Acceptor-Donor-Acceptor pattern. A drug designed with the wrong tautomer in mind will fail to achieve optimal binding affinity.

Caption: Differential H-bonding of tautomers with a kinase hinge region.

Experimental and Computational Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential for unambiguously determining tautomeric ratios and understanding their behavior.

The Spectroscopic Toolkit

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying tautomerism in solution. Because proton exchange between tautomers is often slow on the NMR timescale, distinct signals for each species can be observed and integrated to determine their relative populations. Key nuclei include:

-

¹H NMR: Provides initial evidence through distinct chemical shifts for NH and CH protons.

-

¹³C NMR: The chemical shifts of ring carbons are highly sensitive to the electronic distribution and aromaticity, providing clear differentiation.

-

¹⁵N NMR: Considered the gold standard. The large chemical shift range of nitrogen makes the distinction between amino (-NH₂) and imino (=NH) environments unambiguous.

-

-

X-ray Crystallography: Provides definitive, unambiguous structural evidence of the tautomeric form present in the solid state. While this does not directly reflect the equilibrium in solution, it identifies a stable, low-energy form and is invaluable for calibrating computational models.

Computational Chemistry as a Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers. These methods can calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of different tautomers in the gas phase and, with the inclusion of solvation models (like the Polarizable Continuum Model, PCM), in various solvents.

High-level calculations can accurately rank the stability of tautomers and predict how the equilibrium will shift in response to changes in the solvent environment. However, it is crucial to validate computational predictions against experimental data, as some functionals can struggle with the delocalization errors inherent in tautomeric systems.

Protocols and Methodologies

Protocol: NMR-Based Tautomer Ratio Determination

Objective: To quantitatively determine the equilibrium constant (KT) between amino and imino tautomers in a given solvent.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the aminopyrimidine carboxylate derivative in the deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration (typically 5-10 mg/mL).

-

Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for at least one hour before analysis to ensure the tautomeric equilibrium is reached.

-